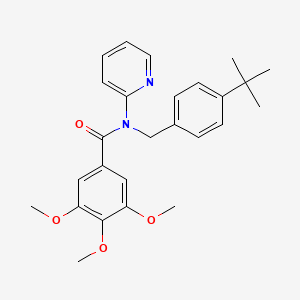![molecular formula C25H23N3O3S2 B11342200 N-(2-ethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11342200.png)
N-(2-ethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE involves several steps, typically starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The benzenesulfonyl and phenyl groups are then introduced through nucleophilic aromatic substitution reactions, while the ethylphenyl group is added via standard acylation reactions .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include sulfone derivatives, dihydroimidazole derivatives, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase IX. This enzyme is involved in regulating pH levels within cells, and its inhibition can lead to disrupted cellular processes and apoptosis in cancer cells . The benzenesulfonyl group plays a crucial role in binding to the enzyme’s active site, while the imidazole ring interacts with other molecular targets to enhance the compound’s overall efficacy .
Comparación Con Compuestos Similares
Similar compounds include other imidazole derivatives with varying substituents, such as:
- 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE
- 2-{[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2-ETHYLPHENYL)ACETAMIDE
These compounds share the imidazole core and benzenesulfonyl group but differ in the substituents attached to the phenyl ring.
Propiedades
Fórmula molecular |
C25H23N3O3S2 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O3S2/c1-2-18-11-9-10-16-21(18)26-22(29)17-32-24-25(33(30,31)20-14-7-4-8-15-20)28-23(27-24)19-12-5-3-6-13-19/h3-16H,2,17H2,1H3,(H,26,29)(H,27,28) |
Clave InChI |
LWNDKZLRVTVPSM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11342122.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide](/img/structure/B11342128.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide](/img/structure/B11342135.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide](/img/structure/B11342142.png)
![5-methoxy-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11342146.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11342154.png)
![N-(9-ethyl-9H-carbazol-3-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342167.png)

![5-[5-(3-hydroxy-4-methoxyphenyl)-1-propanoylpyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11342174.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11342192.png)
![N-(diphenylmethyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342197.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11342202.png)
![(2E)-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B11342204.png)
